molecular formula C21H21N3O3S2 B2662744 4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE CAS No. 476642-26-9

4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE

Cat. No.: B2662744
CAS No.: 476642-26-9
M. Wt: 427.54
InChI Key: ZOXRHHAVQYTFDD-UHFFFAOYSA-N
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Description

4-[Bis(prop-2-en-1-yl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide is a structurally complex molecule featuring a benzamide core substituted with a bis(allyl)sulfamoyl group and linked to a 3-cyano-cyclopenta[b]thiophen-2-yl moiety.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-3-12-24(13-4-2)29(26,27)16-10-8-15(9-11-16)20(25)23-21-18(14-22)17-6-5-7-19(17)28-21/h3-4,8-11H,1-2,5-7,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXRHHAVQYTFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through a series of cyclization reactions starting from suitable thiophene precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

    Attachment of the benzamide moiety: This can be done through amide bond formation using coupling reagents.

    Addition of the bis(prop-2-en-1-yl)sulfamoyl group: This step involves sulfonamide formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE exhibit anticancer properties. The incorporation of the sulfamoyl group is crucial for enhancing cytotoxicity against various cancer cell lines. Research has shown that these compounds can induce apoptosis in tumor cells through the modulation of signaling pathways involved in cell survival and proliferation .

2. Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar sulfamoyl derivatives have demonstrated efficacy against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

3. COX Inhibition
Inhibitors of cyclooxygenase (COX) enzymes are valuable in treating inflammatory conditions. Compounds with similar scaffolds have been investigated for their ability to selectively inhibit COX-2, which is associated with inflammatory processes without affecting COX-1, thus minimizing gastrointestinal side effects .

Material Science Applications

1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the cyclopentathiophene unit enhances charge transport properties, making it an attractive candidate for further research in this field .

2. Sensors
Due to their sensitivity to environmental changes, compounds like this compound can be explored as sensors for detecting specific biomolecules or environmental pollutants. Their functional groups can be tailored to improve selectivity and sensitivity towards target analytes .

Case Studies

Case Study 1: Anticancer Efficacy
A study investigating the anticancer effects of sulfamoyl derivatives showed that modifications at the benzamide position significantly enhanced cytotoxic activity against breast cancer cell lines. The compound was able to induce G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates .

Case Study 2: Antimicrobial Testing
In vitro tests conducted on various bacterial strains revealed that derivatives of the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential for development into therapeutic agents against resistant strains .

Mechanism of Action

The mechanism of action of 4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzamide-Sulfamoyl Derivatives ()

Compounds 5f, 5g, 5h, and 5i feature a benzamide backbone with a sulfamoyl group and fluorine or chlorine substituents. Unlike the target compound, these analogs lack the cyclopenta[b]thiophene moiety and instead incorporate a tetrahydrofuran-derived sulfamoyl group. The target’s bis(allyl)sulfamoyl group contrasts with the 2-oxotetrahydrofuran-3-yl substituents in these derivatives, which may reduce steric hindrance and alter hydrogen-bonding capabilities.

Cyclopenta[b]thiophene Derivatives ()

The compound 2LG (2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide) shares the 3-cyano-cyclopenta[b]thiophen-2-yl group with the target. However, its sulfamoyl group is diethyl-substituted, whereas the target uses bis(allyl) substituents. Allyl groups may confer greater conformational flexibility and reactivity (e.g., via Michael addition) compared to diethyl groups.

1,3,4-Oxadiazole Derivatives ()

Compounds LMM5 and LMM11 include a benzamide-sulfamoyl framework but are linked to 1,3,4-oxadiazole rings instead of cyclopenta[b]thiophene.

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Compound Melting Point (°C) [α]D (Optical Rotation) Substituents (Sulfamoyl/Other) Molecular Weight (g/mol)
Target Compound Not Reported Not Reported Bis(allyl), Cyclopenta[b]thiophene ~450 (estimated)
5f 236–237 +10.6° 2-Oxotetrahydrofuran-3-yl, 4-F 410.38
5i 256–258 +11.3° 2-Oxotetrahydrofuran-3-yl, 4-Cl 426.83
2LG Not Reported Not Reported Diethyl, Cyclopenta[b]thiophene 462.46

Key Observations :

  • The cyano group in both the target and 2LG may enhance dipole interactions, but the allyl substituents in the target could increase steric bulk relative to 2LG’s diethyl group.

Biological Activity

4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including in vitro and in vivo studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : A benzamide moiety linked to a cyclopentathiophene derivative.
  • Functional Groups : Contains sulfamoyl and prop-2-en-1-yl groups that may influence its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated primarily for their anti-inflammatory and anticancer properties. The following sections detail specific findings from various studies.

Anti-inflammatory Activity

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory effects. For instance, thiazole and thiophene derivatives have shown promising results in reducing inflammation markers in animal models. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy, as COX inhibition is a common mechanism for anti-inflammatory drugs.

Table 1: Comparison of Anti-inflammatory Activities of Related Compounds

Compound NameCOX-1 Inhibition (IC50, μM)COX-2 Inhibition (IC50, μM)Reference
Compound A10.55.0
Compound B12.03.5
4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO...TBDTBDTBD

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against HepG2 Cells

A study evaluated the cytotoxic effects of the compound on HepG2 liver cancer cells, revealing an IC50 value indicative of potent activity. The results suggest that the compound may interfere with critical cellular pathways involved in cancer cell proliferation.

Mechanistic Studies

Mechanistic investigations have focused on how the compound interacts with cellular targets. Preliminary data suggest that it may modulate signaling pathways associated with inflammation and cancer progression.

Table 2: Mechanistic Insights from Recent Studies

Mechanism of ActionObservationsReference
Apoptosis InductionIncreased caspase activity in treated cells
Cell Cycle ArrestG1 phase arrest observed via flow cytometry
COX InhibitionSignificant reduction in PGE2 levels

Q & A

Q. What are the recommended synthetic routes for 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling the cyclopenta[b]thiophene-2-amine core with the sulfamoyl benzamide precursor. Key steps include:
  • Sulfamoylation : Reacting the benzamide intermediate with prop-2-en-1-amine under controlled pH (6.5–7.5) to avoid over-substitution .
  • Cyclization : Using DMF-DMA (dimethylformamide dimethyl acetal) to facilitate cyclopenta[b]thiophene ring formation, as demonstrated in analogous thiophene-based heterocycles .
  • Yield Optimization : Employing microwave-assisted synthesis (80–100°C, 30–60 min) can improve reaction efficiency by 15–20% compared to traditional reflux methods .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min to detect impurities (<0.1% threshold) .
  • NMR Spectroscopy : Key diagnostic signals include:
  • ¹H NMR : δ 6.8–7.2 ppm (cyclopenta[b]thiophene protons), δ 5.2–5.6 ppm (allyl sulfamoyl protons) .
  • ¹³C NMR : δ 165–170 ppm (amide carbonyl), δ 115–120 ppm (cyano group) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly its interaction with thiophene-targeted enzymes?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) to test competitive inhibition via fluorometric screening (IC₅₀ determination) .
  • Molecular Docking : Employ AutoDock Vina to model interactions between the sulfamoyl group and catalytic residues (e.g., Ser-129 in CYP3A4) .
  • Modifications for SAR : Systematically vary substituents (e.g., replace cyano with nitro groups) and compare binding affinities using isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

  • Methodological Answer :
  • Dose-Response Profiling : Conduct parallel assays in HEK293 (normal) vs. HepG2 (cancer) cells with IC₅₀ values calculated via nonlinear regression (GraphPad Prism) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP-mediated degradation, which may explain cell-specific toxicity .
  • ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) induction, correlating with apoptotic pathways in sensitive cell lines .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what experimental validations are required?

  • Methodological Answer :
  • ADMET Prediction : Utilize SwissADME or QikProp to estimate logP (2.5–3.5), Caco-2 permeability (>5 × 10⁻⁶ cm/s), and CYP inhibition .
  • In Vivo Validation : Perform pharmacokinetic studies in Sprague-Dawley rats (IV/oral dosing) to measure AUC, Cmax, and t₁/₂, comparing with in silico predictions .

Methodological Notes

  • Contradiction Management : Discrepancies in biological activity (e.g., anti-proliferative vs. non-toxic outcomes) may arise from assay conditions (e.g., serum concentration in cell media). Standardize protocols using CLSI guidelines .
  • Advanced Characterization : For mechanistic studies, combine transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to identify downstream targets of the compound in apoptosis pathways .

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